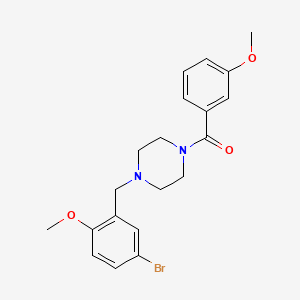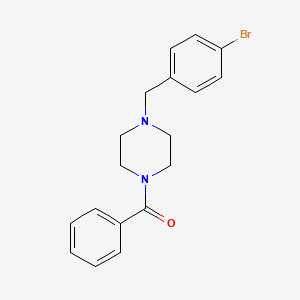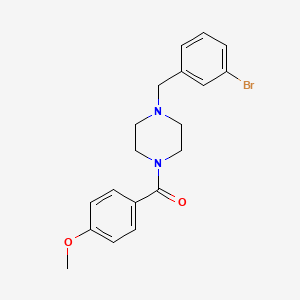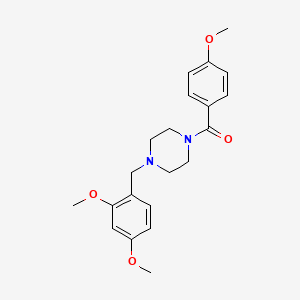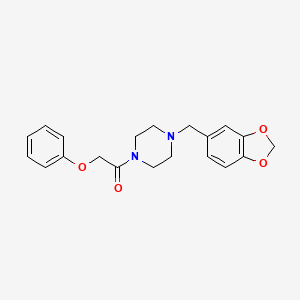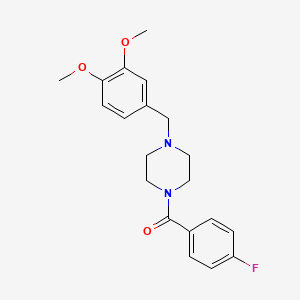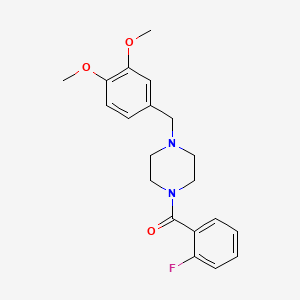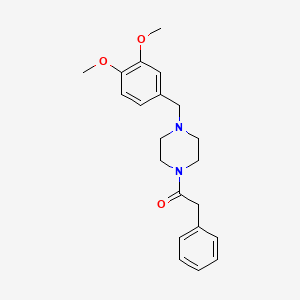
1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine, also known as R-1479, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine acts by inhibiting the viral RNA polymerase, which is essential for viral replication. The compound binds to the active site of the RNA polymerase and prevents the elongation of the RNA chain, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine has a low toxicity profile and is well-tolerated in animals. The compound has been found to have a high bioavailability and is rapidly absorbed after oral administration. 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine has also been shown to have a long half-life, which makes it an attractive candidate for antiviral therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine has several advantages for use in lab experiments. The compound has a high potency against a broad range of RNA viruses, which makes it a valuable tool for studying the replication of these viruses. 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine also has a low toxicity profile, which makes it safe for use in animal studies. However, one of the limitations of 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine is that it is not effective against DNA viruses.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine. One area of interest is the development of combination therapies that include 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine and other antiviral drugs. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine in humans. Additionally, the development of 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine analogs with improved potency and selectivity against specific RNA viruses is an area of ongoing research.
Conclusion:
In conclusion, 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine is a synthetic compound with potential therapeutic applications against RNA viruses. The compound has a low toxicity profile and is well-tolerated in animals. 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine acts by inhibiting the viral RNA polymerase, which is essential for viral replication. The compound has several advantages for use in lab experiments, including its high potency against a broad range of RNA viruses. Ongoing research on 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine is focused on the development of combination therapies, the study of its pharmacokinetics and pharmacodynamics in humans, and the development of analogs with improved potency and selectivity against specific RNA viruses.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the replication of a broad range of RNA viruses, including influenza A and B viruses, respiratory syncytial virus, and Ebola virus. 1-(3,4-dimethoxybenzyl)-4-(phenylacetyl)piperazine has also been found to be effective against drug-resistant strains of influenza viruses.
Eigenschaften
IUPAC Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-8-18(14-20(19)26-2)16-22-10-12-23(13-11-22)21(24)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLNNKCMVANLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



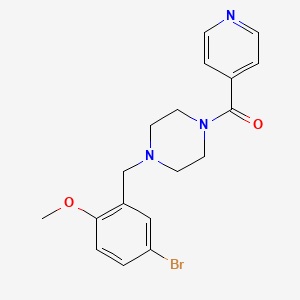
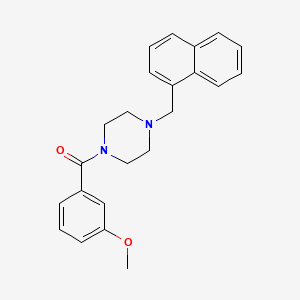
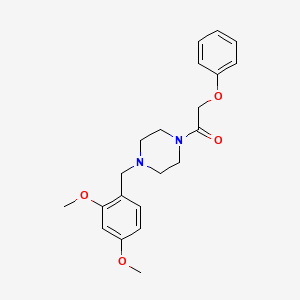
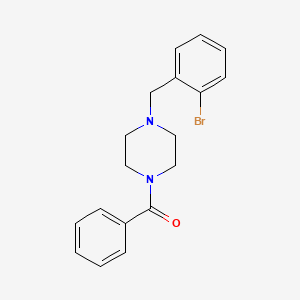
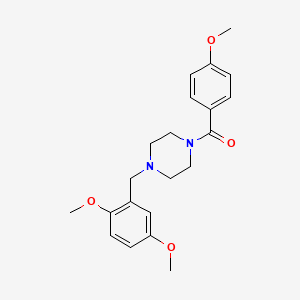

![1-(2-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571710.png)
